molecular formula C17H17N3O2 B11511309 2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone

2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone

Cat. No.: B11511309
M. Wt: 295.34 g/mol
InChI Key: GCVWCDCXFXVXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-IMINO-3-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHOXYPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

2-(2-imino-3-methylbenzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C17H17N3O2/c1-19-14-5-3-4-6-15(14)20(17(19)18)11-16(21)12-7-9-13(22-2)10-8-12/h3-10,18H,11H2,1-2H3

InChI Key

GCVWCDCXFXVXIR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N(C1=N)CC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-IMINO-3-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHOXYPHENYL)ETHAN-1-ONE typically involves multi-step organic reactions. One common method might include the condensation of a benzodiazole derivative with a methoxyphenyl ethanone under specific conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxides or other oxidized derivatives.

    Reduction: Reduction reactions could convert the imino group to an amine, altering the compound’s properties.

    Substitution: The methoxy group on the phenyl ring could be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential pharmacological properties, such as antimicrobial or anticancer activities.

Medicine

The compound could be investigated for its therapeutic potential in treating various diseases, possibly acting on specific molecular targets.

Industry

In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2-IMINO-3-METHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHOXYPHENYL)ETHAN-1-ONE would depend on its specific biological activity. It might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The imino group and benzodiazole ring could play crucial roles in its binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups.

Uniqueness

What sets this compound apart could be its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other benzodiazole or methoxyphenyl derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.